2-Bromo-5-(trifluoromethoxy)phenylacetic acid chemical properties
2-Bromo-5-(trifluoromethoxy)phenylacetic acid chemical properties
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)phenylacetic acid
Introduction
2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its unique trifunctional nature—featuring a carboxylic acid group, a bromine atom, and a trifluoromethoxy substituent—makes it a versatile intermediate for the synthesis of complex molecules. The presence of fluorine-containing moieties, such as the trifluoromethoxy group, is of particular interest in medicinal chemistry and materials science. Fluorination can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making this compound a valuable asset for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.
Chemical Identity and Structure
The structural foundation of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a phenylacetic acid core. A bromine atom is substituted at the ortho-position (C2) relative to the acetic acid side chain, and a trifluoromethoxy group is at the meta-position (C5). This specific arrangement of functional groups dictates its reactivity and potential applications.
Caption: Chemical Structure of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 887266-81-1[1][2][3] |
| Molecular Formula | C₉H₆BrF₃O₃[1][3] |
| Molecular Weight | 299.04 g/mol [2][4] |
| IUPAC Name | 2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid[1] |
| InChI | InChI=1S/C9H6BrF3O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)[3] |
| InChI Key | AGFBPCUCBYAIIT-UHFFFAOYSA-N[3] |
| Synonyms | 2-(2-Bromo-5-(trifluoromethoxy)phenyl)acetic acid, Benzeneacetic acid, 2-bromo-5-(trifluoromethoxy)-[1][3] |
Physicochemical Properties
2-Bromo-5-(trifluoromethoxy)phenylacetic acid is typically supplied as a solid with high purity, often 99%, suitable for laboratory and research purposes.[2] While comprehensive public data on all its physical properties is limited, key available information is summarized below.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Physical State | Solid |
| Purity | 99%[2] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, with poor solubility in water, typical for phenylacetic acid derivatives.[5] |
Synthesis and Reactivity
The synthesis of substituted phenylacetic acids often involves multi-step synthetic sequences. For derivatives like 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a common strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[6] This approach allows for the efficient formation of the carbon-carbon bond between the aryl group and the acetic acid moiety.
The reactivity of this molecule is governed by its three primary functional groups:
-
Carboxylic Acid: This group is a versatile handle for various chemical transformations. It readily undergoes standard reactions such as esterification, conversion to acid chlorides, and, most importantly, amide bond formation (amide coupling). This makes it invaluable for linking the phenylacetic acid core to other molecules, a common step in the synthesis of pharmaceuticals.
-
Aryl Bromide: The bromine atom on the aromatic ring is a key site for cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position. This provides a powerful tool for generating molecular diversity and building complex molecular architectures.
-
Trifluoromethoxy Group (-OCF₃): This group is a strong electron-withdrawing substituent, which influences the reactivity of the aromatic ring. It is also highly lipophilic and metabolically stable, properties that are often sought after in drug design to improve the pharmacokinetic profile of a candidate molecule.[5]
Caption: Reactivity pathways of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid.
Applications in Research and Development
Fluorinated phenylacetic acids are important intermediates for the preparation of various pharmacologically active compounds.[7] Specifically, trifluorinated phenylacetic acids are key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[7] For example, the closely related compound 2,4,5-trifluorophenylacetic acid is a key intermediate for the synthesis of Sitagliptin, a widely used anti-diabetic medication.[7][8]
The unique substitution pattern of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid makes it a valuable building block for:
-
Medicinal Chemistry: The combination of a reactive carboxylic acid, a site for cross-coupling (bromine), and a metabolically stable, lipophilic group (-OCF₃) allows for its incorporation into a wide range of drug candidates.[5]
-
Agrochemicals: Phenylacetic acid derivatives are explored for their potential as herbicides and plant growth regulators. The trifluoromethoxy group can enhance the potency and selectivity of these compounds.[5]
-
Materials Science: The rigid aromatic core and reactive handles make it a candidate for the synthesis of novel organic materials with tailored electronic and physical properties.
Safety and Handling
According to available Safety Data Sheets (SDS), 2-Bromo-5-(trifluoromethoxy)phenylacetic acid is classified as an irritant.[9] Proper handling and storage are essential to ensure laboratory safety.
Table 3: Hazard and Precautionary Information
| Category | Information |
|---|---|
| GHS Pictogram | GHS07 (Harmful/Irritant)[9] |
| Signal Word | Warning[9] |
| Hazard Statements | H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9] |
| Precautionary Statements | P261: Avoid breathing dust/mist/spray.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[9][10]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[10]
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a generalized, self-validating workflow for the coupling of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid with a primary or secondary amine. The success of the reaction is validated by monitoring the consumption of the starting materials via techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
2-Bromo-5-(trifluoromethoxy)phenylacetic acid
-
Amine of choice (1.1 equivalents)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 equivalents)
-
Organic base (e.g., Diisopropylethylamine - DIPEA) (2.5 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a clean, dry reaction vessel under an inert atmosphere, add 2-Bromo-5-(trifluoromethoxy)phenylacetic acid (1 equivalent).
-
Dissolution: Dissolve the acid in the chosen anhydrous solvent.
-
Activation: Add the coupling agent and the organic base (DIPEA) to the solution. Stir the mixture at room temperature for 15-30 minutes. This step activates the carboxylic acid, making it susceptible to nucleophilic attack. The formation of the active ester can be monitored if analytical standards are available.
-
Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours). The appearance of a new, less polar spot (on TLC) or a peak corresponding to the mass of the desired product (in LC-MS) validates the reaction's progress.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide. The purity of the final product should be confirmed by NMR and mass spectrometry.
Conclusion
2-Bromo-5-(trifluoromethoxy)phenylacetic acid is a highly functionalized and valuable building block for chemical synthesis. Its distinct reactive sites—the carboxylic acid for amide and ester formation, and the aryl bromide for cross-coupling reactions—provide chemists with multiple avenues for molecular elaboration. The presence of the trifluoromethoxy group imparts desirable properties for applications in medicinal chemistry and agrochemicals, such as enhanced metabolic stability and lipophilicity. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for researchers aiming to leverage this versatile compound in the development of novel and complex molecules.
References
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 887266-81-1 Cas No. | 2-Bromo-5-(trifluoromethoxy)phenylacetic acid | Apollo [store.apolloscientific.co.uk]
- 3. 2-Bromo-5-(trifluoromethoxy)phenylacetic acid | CymitQuimica [cymitquimica.com]
- 4. 2-BROMO-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID [chemicalbook.com]
- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 6. inventivapharma.com [inventivapharma.com]
- 7. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 8. ossila.com [ossila.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]




